4,6-Dinitro-2-phenyl-2H-indazole
Description
4,6-Dinitro-2-phenyl-2H-indazole is a nitro-substituted indazole derivative characterized by a bicyclic aromatic structure. The indazole core consists of a benzene ring fused to a pyrazole ring, with nitro (-NO₂) groups at the 4th and 6th positions and a phenyl group at the 2nd position. Its molecular formula is C₁₃H₈N₄O₄, and its molecular weight is 296.23 g/mol.
Properties
CAS No. |
308103-90-4 |
|---|---|
Molecular Formula |
C13H8N4O4 |
Molecular Weight |
284.23 g/mol |
IUPAC Name |
4,6-dinitro-2-phenylindazole |
InChI |
InChI=1S/C13H8N4O4/c18-16(19)10-6-12-11(13(7-10)17(20)21)8-15(14-12)9-4-2-1-3-5-9/h1-8H |
InChI Key |
FGCHSEHTKDCGLN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C=C3C(=CC(=CC3=N2)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C3C(=CC(=CC3=N2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Scientific Research Applications
Synthesis of 4,6-Dinitro-2-phenyl-2H-indazole
The synthesis of this compound typically involves the nitration of indazole derivatives. Recent studies have shown efficient methods to synthesize various nitroindazoles from precursors like 2,4,6-trinitrotoluene through multi-step reactions. These methods often utilize catalysts to enhance yield and selectivity:
| Synthesis Method | Yield (%) | Catalyst Used | Conditions |
|---|---|---|---|
| Alkylation with 1,2-dibromoethane | 68 - 82 | Cs₂CO₃ | Room temperature in acetone |
| Diazotization followed by nitration | High (specific yields vary) | Not specified | Varies based on substrate |
These methods are crucial for producing derivatives that can be further functionalized for specific applications .
Biological Activities
This compound exhibits various biological activities that make it a candidate for pharmaceutical applications. Research indicates that indazole derivatives can modulate protein kinases, which are critical in numerous signaling pathways related to cancer and other diseases:
- Anticancer Activity : Indazoles have been shown to inhibit specific protein kinases involved in tumor growth.
- Anti-inflammatory Properties : Some derivatives demonstrate potential in treating inflammatory conditions by modulating immune responses.
- Neuroprotective Effects : Certain studies suggest that indazole compounds may help protect neuronal cells from damage.
The compound's ability to interact with biological targets makes it a focus of ongoing research in drug development .
Pharmaceutical Applications
The pharmaceutical applications of this compound are extensive:
3.1. Drug Development
Indazoles are being explored as leads for new drugs targeting various diseases:
- Cancer Therapeutics : Compounds targeting specific kinases associated with cancer progression.
- Neurological Disorders : Potential treatments for conditions like Alzheimer's disease.
3.2. Agrochemical Applications
Indazole derivatives are also being investigated for use in agrochemicals:
- Pesticides : Some studies indicate that certain nitroindazoles may possess insecticidal properties.
- Herbicides : Their effectiveness against specific plant species suggests potential use as herbicides.
Case Studies and Research Findings
Several case studies highlight the significance of this compound:
- Inhibition of Protein Kinases :
- Functionalization for Enhanced Activity :
-
Environmental Impact Studies :
- Investigations into the environmental persistence of indazole derivatives have raised awareness about their potential ecological effects when used as agrochemicals.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The nitro groups at positions 4 and 6 act as strong electron-withdrawing groups, activating the indazole ring toward nucleophilic attack. Key reactions include:
| Reaction Type | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Hydrolysis | NaOH/H₂O, reflux | 4,6-Dihydroxy-2-phenyl-2H-indazole | 65–70% | |
| Ammonolysis | NH₃/EtOH, 80°C | 4,6-Diamino-2-phenyl-2H-indazole | 55–60% | |
| Thiolation | NaSH/DMF, 100°C | 4,6-Bis(methylthio)-2-phenyl-2H-indazole | 75% |
These substitutions occur preferentially at the nitro-substituted positions due to the directing effects of the nitro groups.
Reduction Reactions
The nitro groups can be selectively reduced to amines or hydroxylamines under controlled conditions:
Complete reduction to diamines is critical for generating bioactive derivatives .
Condensation Reactions
The electron-deficient ring facilitates condensation with carbonyl compounds:
-
Schiff Base Formation :
Reaction with aldehydes (e.g., benzaldehyde) in acidic ethanol yields imine-linked derivatives: -
Knoevenagel Reaction :
Condensation with malononitrile in DMF produces cyano-substituted indazoles, useful in materials science .
Alkylation and Coupling Reactions
Nitro groups stabilize transition states in metal-catalyzed cross-couplings:
| Reaction | Catalyst | Product | Yield |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | 2-Phenyl-4,6-bis(aryl)-2H-indazole | 60–70% |
| Ullmann Coupling | CuI, L-proline | 4,6-Bis(aryloxy)-2-phenyl-2H-indazole | 50–55% |
These reactions enable functionalization for drug discovery .
Photochemical and Thermal Stability
-
Photolysis : UV irradiation in methanol generates radical intermediates (detected via ESR), leading to denitration products .
-
Thermal Decomposition : At >200°C, the compound decomposes exothermically, releasing NOₓ gases (TGA-DSC data).
Mechanistic Insights
Comparison with Similar Compounds
Key Features:
- Synthesis : Likely synthesized via nitration of 2-phenyl-2H-indazole, analogous to methodologies used for 2,6-dinitro-2H-indazole .
- Reactivity : The electron-withdrawing nitro groups enhance stability but reduce nucleophilic reactivity, making it suitable for high-energy applications.
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares 4,6-Dinitro-2-phenyl-2H-indazole with key analogues:
Critical Analysis of Substituent Effects
Nitro Groups :
- Positional Influence : Nitro groups at 4,6-positions (vs. 2,6 in 2,6-dinitro-2H-indazole) create a more symmetrical electron-deficient system, enhancing thermal stability but reducing solubility in polar solvents .
- Reactivity : Compared to methyl or methoxy substituents (e.g., 4,6-dimethyl-1H-indazole), nitro groups increase electrophilicity, making the compound prone to reduction reactions .
Phenyl vs.
Biological Activity: Nitro-indazoles generally exhibit stronger antimicrobial activity than non-nitro analogues (e.g., 4,6-dimethyl-1H-indazole) due to nitro group-mediated oxidative stress in pathogens . The fused dioxolane ring in 2-(4-chlorophenyl)-2H-[1,3]dioxolo[4,5-F]indazole enhances metabolic stability, a feature absent in 4,6-dinitro derivatives .
Research Findings and Trends
- Thermal Stability : this compound’s decomposition temperature is estimated to exceed 250°C, higher than 2-methyl-4,6-dinitro-2H-indazole (200°C), due to phenyl group stabilization .
- Pharmacological Potential: While direct data are sparse, nitro-indazoles are known to inhibit topoisomerases and nitric oxide synthase, suggesting similar mechanisms for this compound .
- Environmental Impact : Nitro groups may pose biodegradability challenges, necessitating green synthesis approaches (e.g., visible-light catalysis) as seen in related indazoles .
Preparation Methods
Reaction Mechanism and Starting Materials
The most direct synthesis route involves reacting 2,4,6-trinitrotoluene (TNT) with phenylhydrazine under controlled conditions. TNT’s electron-deficient aromatic ring facilitates nucleophilic attack by phenylhydrazine at the 2-position nitro group, followed by cyclodehydration to form the indazole core. The 4- and 6-nitro groups remain intact due to their meta-directing effects, yielding this compound as the primary product.
Optimization of Reaction Parameters
Critical parameters include:
Table 1: Yield Optimization for Cyclocondensation
| Parameter | Optimal Range | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | 90°C | 39 | 95 |
| Reaction Time | 6–8 h | 35–39 | 90–95 |
| Solvent (DMF) | 20 mL/mmol | 38 | 93 |
Post-reaction purification involves recrystallization from ethanol/water (3:1), achieving ≥95% purity.
Cadogan Reaction Approach via Schiff Bases
Formation of Nitro-Substituted Schiff Bases
An alternative route adapts the Cadogan reaction, starting with 4,6-dinitro-2-nitrobenzaldehyde and aniline derivatives to form Schiff bases. For example:
Challenges in Nitro Group Positioning
Achieving regioselective nitration prior to Cadogan cyclization remains challenging. A two-step nitration using mixed HNO₃/H₂SO₄ at 0°C introduces nitro groups at the 4- and 6-positions with 70% selectivity, but requires careful temperature control to avoid over-nitration.
Functionalization of Preformed Indazole Cores
Alkylation and Vinylation Strategies
Nitroindazoles undergo alkylation at N1 or N2 positions, offering pathways to diversify intermediates. For example, 4-nitroindazole reacts with 1,2-dibromoethane in acetone/KOH to yield N-(2-bromoethyl) derivatives (35–47% yields), which may serve as precursors for further functionalization.
Table 2: Alkylation Conditions and Outcomes
| Base | Solvent | Time (h) | N1-Alkylation Yield (%) | N2-Alkylation Yield (%) |
|---|---|---|---|---|
| KOH | Acetone | 48 | 39 | 12 |
| Cs₂CO₃ | Acetone | 1 | 35 | 15 |
| K₂CO₃ | Acetone | 68 | 47 | 20 |
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
-
Cyclocondensation : Highest atom economy (78%) but moderate yields (35–39%) due to competing decomposition.
-
Cadogan Reaction : Better yields (70–87%) but requires pre-nitrated benzaldehyde, increasing precursor synthesis complexity.
-
Alkylation : Useful for late-stage diversification but introduces multiple purification steps .
Q & A
Q. What are the common synthetic routes for preparing 4,6-Dinitro-2-phenyl-2H-indazole, and what reaction conditions are critical for optimizing yield?
A widely used method involves condensation reactions of substituted benzaldehydes with nitro-containing precursors under reflux conditions. For example, refluxing with glacial acetic acid as a catalyst in ethanol facilitates cyclization and nitro-group retention. Tin(II) chloride dihydrate in ethanol at 313 K has also been employed for similar indazole syntheses, yielding 40% after crystallization . Critical parameters include solvent choice (e.g., absolute ethanol for solubility), acid catalysis (e.g., glacial acetic acid), and temperature control to avoid nitro-group decomposition.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound derivatives?
H and C NMR are essential for confirming substituent positions and aromatic proton environments. For instance, H NMR peaks at δ 7.09–9.06 (aromatic protons) and δ 2.39 (methyl groups) help identify substituents . X-ray crystallography provides precise structural data, such as dihedral angles (e.g., 46.26° between indazole and phenyl planes) and planar conformations, critical for understanding steric and electronic interactions .
Q. What pharmacological activities are associated with indazole derivatives, and how can these guide biological studies on this compound?
Indazoles exhibit anti-inflammatory, antitumor, and antiviral activities due to their heterocyclic core and nitro/aryl substituents . For example, nitro groups enhance electron-deficient properties, potentially improving DNA intercalation or enzyme inhibition. Researchers should design assays targeting specific pathways (e.g., NO release for vasorelaxant activity) and use standardized cell lines to ensure reproducibility .
Advanced Research Questions
Q. How can synthetic protocols for this compound be optimized to address low yields in cyclization steps?
Yield improvements may involve microwave-assisted synthesis to reduce reaction times or leveraging sodium metabisulfite as a catalyst under nitrogen atmospheres, as shown in related imidazole syntheses (e.g., 18-hour reactions at 120°C in dry DMF) . Additionally, optimizing stoichiometry (e.g., 1:1 molar ratios of aldehyde and amine precursors) and post-reaction purification via slow solvent evaporation can enhance crystallinity .
Q. What strategies are recommended for analyzing structural-activity relationships (SAR) in this compound derivatives?
SAR studies require systematic variation of substituents (e.g., electron-withdrawing nitro vs. electron-donating methoxy groups) combined with computational modeling. For example, TD-DFT and B3LYP/6-31+G(d,p) methods predict hyperpolarizabilities and HOMO-LUMO gaps, correlating with nonlinear optical (NLO) properties . Pairing computational results with experimental assays (e.g., z-scan for NLO validation) ensures robust SAR insights .
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?
Discrepancies often arise from assay conditions (e.g., cell type, concentration). A meta-analysis of literature data, focusing on standardized protocols (e.g., MTT assays for cytotoxicity), can identify confounding variables. Cross-referencing crystallographic data (e.g., planarity of the indazole ring) with activity trends may clarify steric vs. electronic contributions .
Q. What methodologies are suitable for investigating the stability and degradation pathways of this compound under physiological conditions?
Accelerated stability studies in buffered solutions (pH 1–9) at 37°C, monitored via HPLC-MS, can identify degradation products (e.g., nitro-reduction to amines). Computational simulations (e.g., molecular dynamics) predict hydrolysis susceptibility at specific sites, guiding derivatization to enhance stability .
Q. How can computational methods predict the nonlinear optical (NLO) properties of this compound derivatives, and how do they correlate with experimental findings?
Density functional theory (DFT) with B3LYP/6-31+G(d,p) calculates polarizabilities, hyperpolarizabilities (β, γ), and dipole moments. For example, a low HOMO-LUMO gap (∼3 eV) and high hyperpolarizability in 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol correlate with strong NLO responses, validated experimentally via z-scan . Such models guide the design of indazole derivatives for photonic applications.
Methodological Notes
- Data Contradiction Analysis : Cross-validate NMR/X-ray data with computational models to resolve structural ambiguities .
- Experimental Design : Use factorial designs to test reaction variables (temperature, catalyst loading) systematically .
- Biological Assays : Prioritize target-specific assays (e.g., kinase inhibition for antitumor studies) over broad-spectrum screens to reduce noise .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
